![molecular formula C11H11ClN2 B15296558 3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
3H,4H,9H-pyrido[3,4-b]indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a chemical compound that belongs to the class of β-carbolines These compounds are known for their tricyclic structure, which includes an indole ring system fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the β-carboline structure . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
化学反应分析
Types of Reactions
3H,4H,9H-pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
3H,4H,9H-pyrido[3,4-b]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It is known to intercalate with DNA, inhibiting the activity of certain enzymes and affecting gene expression . Additionally, it can modulate the activity of neurotransmitter receptors and enzymes involved in oxidative stress responses .
相似化合物的比较
Similar Compounds
9H-Pyrido[3,4-b]indole: A parent compound of the β-carbolines, known for its biological activities.
1-Methyl-9H-pyrido[3,4-b]indole: A methylated derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: A reduced form with unique chemical reactivity.
Uniqueness
3H,4H,9H-pyrido[3,4-b]indole hydrochloride is unique due to its specific structural features and the presence of a hydrochloride group, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
属性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC 名称 |
4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C11H10N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,7,13H,5-6H2;1H |
InChI 键 |
CQAITBGPYXWPHN-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC2=C1C3=CC=CC=C3N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


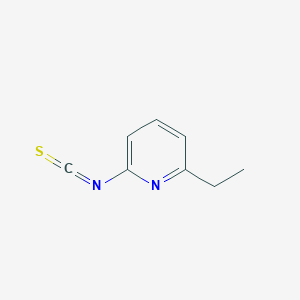
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
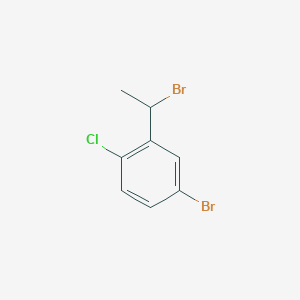
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
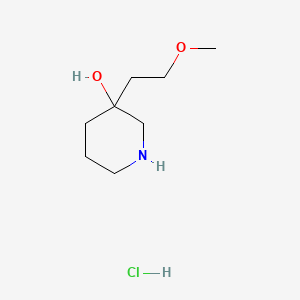
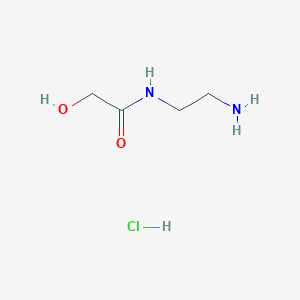
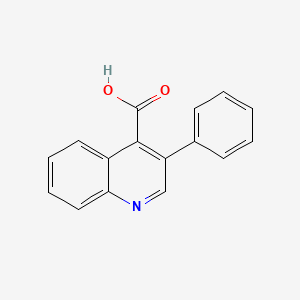
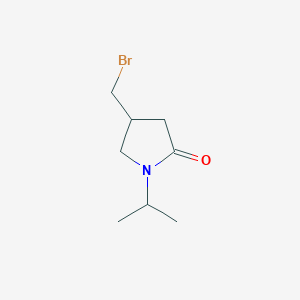
amine](/img/structure/B15296538.png)
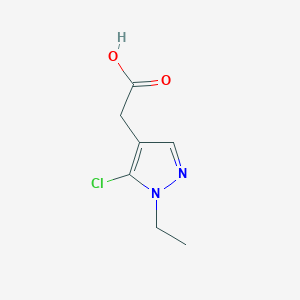
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
